REACTION_CXSMILES
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O=C1C2C(=CC=CC=2)C(=O)[N:3]1[C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][O:18][C:14]=2[CH:13]=1>CCO.O>[NH2:3][C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][O:18][C:14]=2[CH:13]=1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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DISSOLUTION
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Details
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the residue was dissolved in water
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc
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Type
|
WASH
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Details
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the combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silca gel column chromatograph
|
Reaction Time |
2 h |
Name
|
|
Type
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product
|
Smiles
|
NC1=CC2=C(C(=CO2)C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |